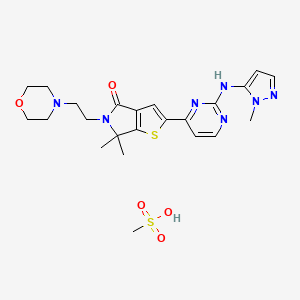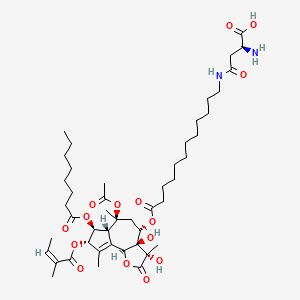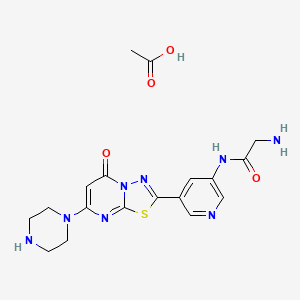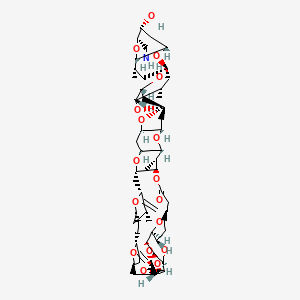
C52-halichondrin-b amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-7130 is a novel anticancer agent developed by Eisai Co., Ltd. It is derived from the total synthetic study of the natural compound norhalichondrin B, which is isolated from various marine sponges . E-7130 functions as a potent inhibitor of microtubule dynamics and exhibits unique properties that distinguish it from other microtubule-targeting chemotherapies .
Preparation Methods
The synthesis of E-7130 is highly complex, involving a total of 92 steps . The starting material for the synthesis is halichondrin B, a structurally complex natural product. The synthesis process includes multiple steps of protection, deprotection, coupling, and purification to achieve the final product with high purity . Industrial production of E-7130 requires adherence to good manufacturing practice (GMP) regulations to ensure product purity, scalability, and cost-effectiveness .
Chemical Reactions Analysis
E-7130 undergoes various chemical reactions, including:
Oxidation: E-7130 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule, altering its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
E-7130 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: E-7130 serves as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: It is used to investigate the effects of microtubule dynamics inhibition on cellular processes.
Medicine: E-7130 is being studied as a potential therapeutic agent for treating various types of solid tumors.
Mechanism of Action
E-7130 exerts its effects by inhibiting microtubule dynamics, which are essential for cell division and intracellular transport . It binds to tubulin, preventing its polymerization into microtubules, thereby disrupting the mitotic spindle formation and leading to cell cycle arrest and apoptosis . Additionally, E-7130 ameliorates the tumor microenvironment by suppressing cancer-associated fibroblasts and promoting the remodeling of tumor vasculature .
Comparison with Similar Compounds
E-7130 is unique compared to other microtubule-targeting agents such as paclitaxel and vinblastine. Unlike these compounds, E-7130 not only inhibits microtubule dynamics but also exerts effects on the tumor microenvironment . Similar compounds include:
Eribulin: Another halichondrin B derivative with similar microtubule inhibition properties but less complex synthesis.
Paclitaxel: A widely used microtubule-stabilizing agent with a different mechanism of action.
Vinblastine: A microtubule-destabilizing agent used in cancer therapy.
E-7130’s dual activity on microtubule dynamics and the tumor microenvironment makes it a promising candidate for cancer treatment .
Properties
Molecular Formula |
C58H83NO17 |
|---|---|
Molecular Weight |
1066.3 g/mol |
InChI |
InChI=1S/C58H83NO17/c1-25-13-31-7-9-35-26(2)14-33(62-35)11-12-56-22-43-52(75-56)53-54(68-43)55(76-56)51-36(66-53)10-8-32(64-51)15-46(61)70-50-30(6)49-40(65-39(50)17-37(63-31)29(25)5)18-38-42(67-49)21-58(71-38)23-44-48(74-58)28(4)20-57(73-44)19-27(3)47-41(72-57)16-34(60)45(24-59)69-47/h25,27-28,30-45,47-55,60H,2,5,7-24,59H2,1,3-4,6H3/t25-,27+,28+,30+,31+,32-,33+,34-,35+,36+,37-,38-,39+,40+,41+,42-,43+,44+,45-,47+,48+,49+,50-,51+,52+,53+,54-,55+,56+,57-,58+/m1/s1 |
InChI Key |
MJMBDBINYFNDST-UWJPGFHWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CN)O)C)C)O[C@H]9C[C@H](C1=C)O2)C |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CN)O)C)C)OC9CC(C1=C)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


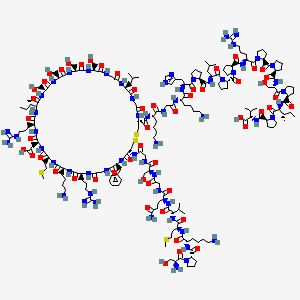

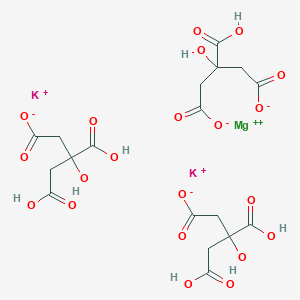

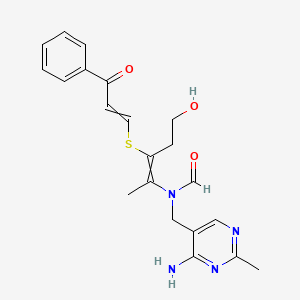
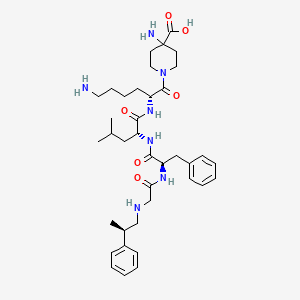
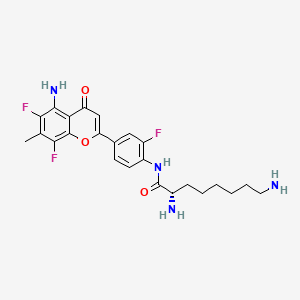
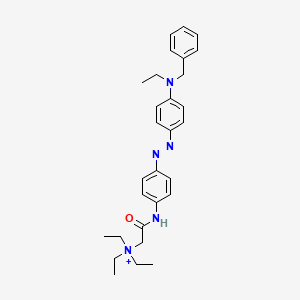
![Pudexacianinium chloride [WHO-DD]](/img/structure/B10860262.png)
